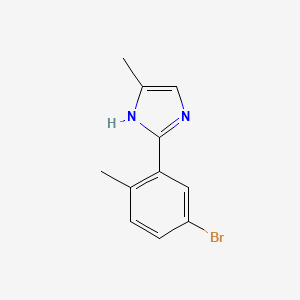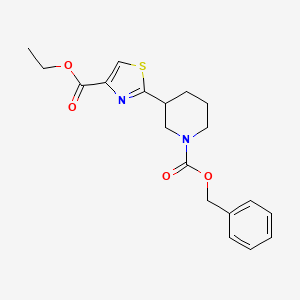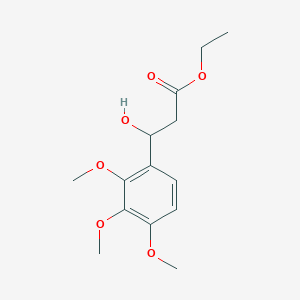
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6Cl2FNO.
Métodos De Preparación
The synthesis of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves several steps. One common method includes the reaction of 2,6-dichloro-4-methylpyridine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2,6-Dichloro-5-fluoropyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
4-Methyl-2,6-dichloropyridine:
2,6-Dichloro-4-methylpyridine: Another related compound with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6Cl2FNO |
|---|---|
Peso molecular |
222.04 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c1-3-5(4(2)13)7(9)12-8(10)6(3)11/h1-2H3 |
Clave InChI |
KFTRRFFLPDRASC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
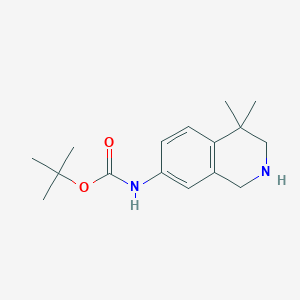
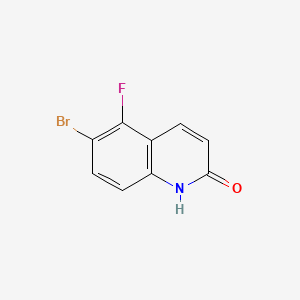
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
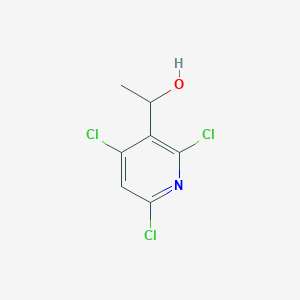
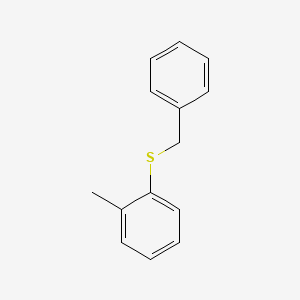

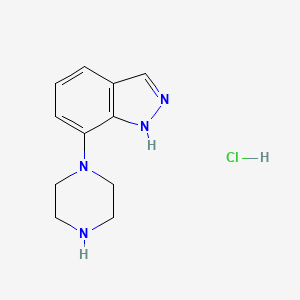
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
